6-Methoxyquinazolin-8-amine
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methoxyquinazolin-8-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-7-2-6-4-11-5-12-9(6)8(10)3-7/h2-5H,10H2,1H3 |
InChI Key |
NVTURQGCEMESRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CN=C2C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-8-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazoline derivative . Another approach involves the use of 6-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group in 6-methoxy-2-nitroaniline precursor leads to the formation of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Halogenated compounds or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
6-Methoxyquinazolin-8-amine serves as a building block for synthesizing more complex molecules. It is utilized in the development of new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Biology
This compound has been investigated for its antimicrobial and antimalarial properties:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, comparable to established antibiotics.
- Antimalarial Activity: The compound's mechanism involves interference with the heme detoxification pathway in Plasmodium parasites, leading to toxic heme accumulation and parasite death.
Medicine
Research is ongoing to explore its potential as an anticancer agent:
- Inhibition of EGFR: Derivatives of quinazoline compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer progression.
- Anticancer Studies: In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer).
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methoxyquinazolin-8-amine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In its anticancer activity, this compound may inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth .
Comparison with Similar Compounds
Tetrazole Hybrids of 8-Amino-6-Methoxyquinoline
Example Compound :
- 6-Methoxy-N-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine (Compound 14) Structural Features: Incorporates a phenyl-tetrazole moiety linked to the quinoline core. Synthesis: Synthesized via a multi-component reaction involving 6-methoxyquinolin-8-amine, benzaldehyde, trimethylsilyl azide, and tert-butyl isocyanide in methanol . Properties: Exhibits improved antiplasmodial activity compared to the parent compound, likely due to enhanced electron-withdrawing effects from the tetrazole group .
Key Differences :
| Parameter | 6-Methoxyquinazolin-8-amine | Tetrazole Hybrid (Compound 14) |
|---|---|---|
| Molecular Weight | 174.20 g/mol | ~380.45 g/mol (estimated) |
| Functional Groups | Methoxy, amine | Methoxy, amine, tetrazole |
| Bioactivity | Limited data | Antiplasmodial activity |
4,7-Disubstituted 8-Methoxyquinazoline Derivatives
Example Compounds :
- 4N-(3-Bromophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine (Compound 10) Structural Features: Bromophenyl and chloropropoxy substituents at positions 4 and 5. Synthesis: Prepared via nucleophilic substitution of 4-anilino-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine with 3-bromoaniline . Properties: Increased steric bulk and lipophilicity enhance receptor binding in cancer cell lines .
- 4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(1,2,4-triazol-1-yl)propoxy]quinazolin-4-amine (Compound 18C)
Key Differences :
| Parameter | This compound | 4,7-Disubstituted Derivatives |
|---|---|---|
| Substitution Pattern | No 4,7 substituents | Bromo, chloro, triazole, etc. |
| Molecular Complexity | Low | High |
| Therapeutic Potential | Limited | Anticancer, enzyme inhibition |
Ethyl-Substituted Analogues
Example Compound :
- 5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6) Structural Features: Ethyl group at position 5 of the quinoline ring. Properties: Increased lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.5), improving membrane permeability .
Key Differences :
| Parameter | This compound | 5-Ethyl Derivative |
|---|---|---|
| Lipophilicity (logP) | ~1.5 | ~2.8 |
| Bioavailability | Moderate | Enhanced |
Metabolites and Extended Chain Derivatives
Example Compound :
- N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine Structural Features: Diethylaminohexyl chain at the amine position. Properties: Extended alkyl chain increases molecular weight (~415.6 g/mol) and alters pharmacokinetics, enabling prolonged half-life .
Key Differences :
| Parameter | This compound | Diethylaminohexyl Derivative |
|---|---|---|
| Molecular Weight | 174.20 g/mol | ~415.6 g/mol |
| Plasma Half-Life | Short | Prolonged |
Biological Activity
6-Methoxyquinazolin-8-amine is a heterocyclic compound that belongs to the quinazoline family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a methoxy group at the 6th position and an amine group at the 8th position of the quinazoline ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated for its antimalarial properties, where it interferes with the heme detoxification pathway in Plasmodium parasites. This interaction leads to the accumulation of toxic heme, resulting in parasite death.
Additionally, this compound has shown promise in anticancer research. It is believed to inhibit certain enzymes and pathways involved in cancer progression, making it a potential candidate for cancer therapy .
Antimalarial Activity
Research indicates that derivatives of this compound exhibit significant antimalarial activity against Plasmodium falciparum. A study reported that compounds derived from this base structure showed IC50 values as low as , indicating potent activity against malaria parasites with low cytotoxicity towards human cells (L-6 cells IC50 values around ) .
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives possess cytotoxic effects against various cancer cell lines. For instance, a series of synthesized compounds based on this structure were evaluated against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines. The results indicated that these derivatives exhibited significantly lower IC50 values compared to established drugs like Gefitinib, suggesting enhanced antitumor activity .
Case Study 1: Antimalarial Efficacy
A recent study synthesized several derivatives of this compound linked to tetrazole moieties. These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54. The most active derivative demonstrated an IC50 value of with a selectivity index (SI) ranging from to , indicating a promising therapeutic window .
Case Study 2: Antitumor Activity Evaluation
In another study focused on antitumor activity, various quinazoline derivatives were synthesized and tested against cancer cell lines. The findings revealed that compounds derived from this compound exhibited significantly enhanced cytotoxicity compared to traditional chemotherapeutics. For example, one derivative showed an IC50 value of against DU145 cells, highlighting its potential as a more effective treatment option .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Antimalarial, Anticancer | 0.324 | 137.6 - 318.3 |
| Primaquine | Antimalarial | ~1 | Varies |
| Gefitinib | Anticancer | ~40 | Varies |
Q & A
Q. What are the recommended synthetic routes for 6-Methoxyquinazolin-8-amine, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the 6-position using boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) and a Pd catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). Key parameters include catalyst loading (0.03 mmol per 0.31 mmol substrate), solvent choice (DMF or EtOAc), and reaction temperature (microwave heating at 150°C). Post-synthesis purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) is critical for isolating high-purity compounds .
Q. How should researchers characterize this compound, and which analytical techniques are most effective?
- Methodological Answer : Structural confirmation requires and NMR to verify substitution patterns and purity. For example, NMR in DMSO- resolves aromatic protons (δ 7.0–8.5 ppm) and amine/methoxy groups. LCMS with diode array detection (gradient: 4%–100% acetonitrile) and HRMS validate molecular weight (e.g., HRMS m/z 362.0957 for a derivative). Purity (>95%) is confirmed via retention time consistency across two HPLC methods .
Q. What are the solubility and storage considerations for this compound in experimental settings?
- Methodological Answer : While direct solubility data for this compound is limited, analogous quinazolines (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) show solubility in polar aprotic solvents like DMF. Storage at room temperature (RT) under inert conditions is recommended to prevent degradation. For aqueous solubility, co-solvents (e.g., DMSO) are often used, but concentrations must be validated experimentally to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition potency) may arise from assay conditions. For example, CLK1 inhibition assays should standardize ATP concentrations, incubation times, and cell lines. Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Analyze batch-to-batch purity via LCMS to rule out impurities affecting activity .
Q. What sustainable synthesis methods can be applied to this compound to reduce environmental impact?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times and energy use (e.g., 1 hour vs. traditional 24-hour reflux). Solvent-free conditions or recyclable catalysts (e.g., Pd immobilized on magnetic nanoparticles) minimize waste. Lifecycle analysis (LCA) should compare the environmental footprint of traditional vs. green methods, focusing on E-factor and atom economy .
Q. How do structural modifications at the 6- and 8-positions affect the compound’s pharmacokinetic properties?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the 6-position to enhance metabolic stability. At the 8-amine, acetylation or PEGylation can improve solubility and bioavailability. Use computational models (e.g., molecular dynamics simulations) to predict logP and membrane permeability. Validate with in vitro Caco-2 cell assays for intestinal absorption .
Q. What strategies optimize regioselectivity in functionalizing the quinazoline core?
- Methodological Answer : Employ directing groups (e.g., methoxy at C6) to control electrophilic substitution patterns. For C8-amination, use copper(I)-catalyzed Ullmann coupling with NH/amine sources. Monitor regioselectivity via NMR coupling constants and NOESY for spatial confirmation. DFT calculations can predict reactive sites based on frontier molecular orbitals .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for this compound in kinase inhibition studies?
- Methodological Answer : Use a 10-point dilution series (e.g., 0.1 nM–100 μM) in triplicate. Include positive controls (staurosporine for broad-spectrum kinase inhibition) and negative controls (DMSO vehicle). Calculate IC via nonlinear regression (Hill equation). Account for assay variability by repeating experiments across multiple plates and days .
Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data across cell lines?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC values between cell lines. Use principal component analysis (PCA) to identify confounding variables (e.g., cell doubling time, media composition). Meta-analysis of historical data (e.g., NCI-60 panel) can contextualize outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
